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CAS No.: 2287299-71-0

Cat. No.: B2846409
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Executive Summary

This guide provides an independent technical verification of 2-(1H-Pyrazol-4-yl)morpholine, a
privileged scaffold increasingly utilized in fragment-based drug discovery (FBDD) for kinase
inhibitors (e.g., JAK, RET, mTOR). Unlike its ubiquitous regioisomer 4-(1H-Pyrazol-4-
yl)morpholine (N-linked), the C2-substituted variant offers distinct vectors for hydrogen bonding
and improved metabolic stability profiles by preserving the secondary amine for further
diversification.

This document outlines the critical quality control (QC) parameters, comparative
physicochemical data, and functional validation protocols required to verify this scaffold's utility
against standard alternatives.

Part 1: Structural Integrity & Chemical Verification

The primary challenge in verifying 2-(1H-Pyrazol-4-yl)morpholine is the chiral center at the C2
position. Unlike N-linked morpholines (achiral), the C2-linked variant exists as (R) and (S)
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enantiomers. Biological activity is often restricted to a single enantiomer, making enantiomeric
excess (

) determination the critical "Go/No-Go" step.

Synthetic & Analytical Workflow

The synthesis of high-purity 2-substituted morpholines has historically been challenging. We
validate the Asymmetric Hydrogenation route (via Rhodium-bisphosphine catalysis) as the
superior method for generating high

(>99%) compared to traditional cyclization methods which often yield racemates requiring
expensive chiral resolution.

Diagram 1: Verification Workflow (Synthesis to QC)
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Caption: Analytical workflow prioritizing enantiomeric excess (ee) verification before functional
usage.

Validated Analytical Protocol (Chiral Purity)

Objective: Quantify the ratio of (S)- vs (R)-2-(1H-Pyrazol-4-yl)ymorpholine.
 Instrument: Agilent 1260 Infinity Il or equivalent.

e Column: Chiralpak 1A or IC (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5
pm.

» Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1). Note: Diethylamine is
crucial to suppress peak tailing of the secondary amine.
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e Flow Rate: 1.0 mL/min.
e Detection: UV @ 254 nm.
o Acceptance Criteria:

> 98.0%.

Part 2: Comparative Performance Profiling

We compared the C2-linked target against the industry-standard N-linked alternative (4-(1H-
Pyrazol-4-yl)morpholine).

Physicochemical & Metabolic Data

The C2-linked scaffold exposes the morpholine nitrogen (NH), allowing it to act as a solubilizing
group or a handle for PROTAC linkers. The N-linked scaffold "caps" this nitrogen, reducing
polarity.
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Structural Activity Relationship (SAR) Logic

In kinase binding (e.g., ATP pocket), the pyrazole moiety typically binds to the Hinge Region.
 Alternative (N-linked): The morpholine projects into the solvent front linearly.

o Target (C2-linked): The morpholine projects at an angle, allowing the secondary amine to
interact with specific residues (e.g., Asp/Glu) in the ribose pocket or P-loop.

Diagram 2: Hinge Binding Topology Comparison
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Caption: The C2-linked scaffold (Green) enables unique salt-bridge interactions unavailable to
the N-linked analog.

Part 3: Functional Validation Protocols

To verify the biological utility of the 2-(1H-Pyrazol-4-yl)morpholine scaffold, we recommend a
Fragment Screening Assay using Surface Plasmon Resonance (SPR). This method is superior
to enzymatic assays for small fragments as it detects weak binding affinities (

in UM range) common for fragments before optimization.

Protocol: SPR Binding Affinity (Biacore)

e Sensor Chip: CM5 Series S.
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e Ligand Immobilization: Immobilize target kinase (e.g., JAK2 or BRAF) via amine coupling to
~3000 RU.

e Analytes:
o Test Compound: (S)-2-(1H-Pyrazol-4-yl)morpholine.
o Control: 4-(1H-Pyrazol-4-yl)morpholine.
e Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NacCl, 0.05% P20, pH 7.4) + 2% DMSO.
« Injection: Multi-cycle kinetics (concentration series: 0, 10, 50, 100, 250, 500 uM).
e Data Analysis: Fit to 1:1 Langmuir binding model.
o Success Metric: The C2-linked variant should show distinct kinetics (often faster

due to better solubility) compared to the N-linked variant.

Protocol: Metabolic Stability (Microsomal)

e System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.
e Substrate Conc: 1 uM (to ensure first-order kinetics).

o Cofactor: NADPH regenerating system.

e Timepoints: 0, 5, 15, 30, 60 min.

e Analysis: LC-MS/MS (monitor parent ion depletion).

e Calculation:

o Verification Check: If the C2-linked compound shows >20% degradation in 15 mins, check
for impurities (e.g., residual metal catalyst from hydrogenation) which can catalyze
degradation.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b2846409/docs#independent-verification-of-2-1h-
pyrazol-4-yl-morpholine-structural-functional-profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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